molecular formula C22H18FN3O3 B2572140 3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide CAS No. 1251562-85-2

3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide

Cat. No.: B2572140
CAS No.: 1251562-85-2
M. Wt: 391.402
InChI Key: MDQSOSPRYGVVCU-UHFFFAOYSA-N
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Description

3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C22H18FN3O3 and its molecular weight is 391.402. The purity is usually 95%.
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Scientific Research Applications

Long-Range Through-Space Couplings

Research by Rae et al. (1993) on 2-fluorobenzamide and its derivatives highlights the role of intramolecular hydrogen bonding in facilitating spin-spin couplings, a fundamental aspect in NMR spectroscopy. This study suggests the potential application of similar compounds in elucidating structural information through NMR analysis, important for drug design and molecular identification (Rae et al., 1993).

Synthesis and Biological Activity

Velupillai et al. (2015) synthesized a series of benzamides, showing the versatility of fluorobenzamides in producing compounds with notable antibacterial and antifungal activities. These findings underscore the relevance of such compounds in developing new antimicrobial agents (Velupillai et al., 2015).

Antimicrobial Analogs

Desai et al. (2013) explored fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial properties. This research points to the potential of 3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide derivatives in contributing to the development of new antimicrobial treatments (Desai et al., 2013).

Decarboxylative Fluorination

A study by Yuan et al. (2017) on the decarboxylative fluorination of heteroaromatic carboxylic acids offers insights into the chemical transformations applicable to similar compounds. This process is pivotal for introducing fluorine atoms into aromatic systems, enhancing their pharmacological properties (Yuan et al., 2017).

Inhibitors of Lethal H5N1 Influenza A Viruses

The study by Yongshi et al. (2017) on furan-carboxamide derivatives as inhibitors of the H5N1 influenza A virus exemplifies the therapeutic potential of structurally similar compounds. The research demonstrates the critical role of the furan moiety in enhancing antiviral activity, suggesting a promising area for further exploration with this compound (Yongshi et al., 2017).

Properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3/c1-13-4-9-18-17(11-13)19(26-21(27)14-5-7-15(23)8-6-14)20(25-18)22(28)24-12-16-3-2-10-29-16/h2-11,25H,12H2,1H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQSOSPRYGVVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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